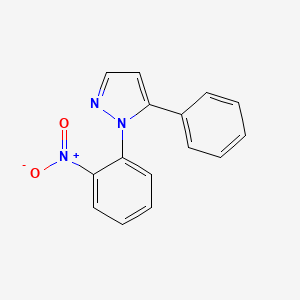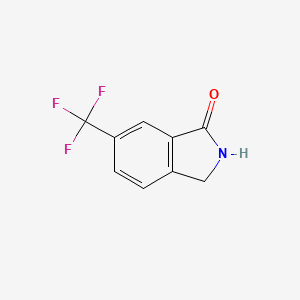
6-(Trifluoromethyl)isoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .科学的研究の応用
Synthesis of Bioactive Indoles
The trifluoromethyl group in 6-(Trifluoromethyl)isoindolin-1-one can be used to synthesize 2-trifluoromethylindoles , which are compounds found in nature with significant bioactivity . These indoles are used in medicine, as food additives, and in other fields due to their strong biological activities.
Antiviral Applications
Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one , have been isolated from plants like Nicotiana tabacum and shown to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities . These compounds can potentially be used to develop new antiviral agents.
Antitumor Properties
Compounds with the isoindolin-1-one structure have been studied for their antitumor properties. The introduction of a trifluoromethyl group, as in 6-(Trifluoromethyl)isoindolin-1-one , can enhance the potency and selectivity of these compounds against cancer cells .
Enhancing Drug Properties
The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of pharmaceuticals. Incorporating 6-(Trifluoromethyl)isoindolin-1-one into drug molecules could improve their pharmacokinetic properties .
Development of Pesticides
The unique chemical structure of 6-(Trifluoromethyl)isoindolin-1-one can be utilized in the development of new pesticides. The trifluoromethyl group can contribute to the creation of more effective and stable pesticide compounds .
Material Science Applications
6-(Trifluoromethyl)isoindolin-1-one: can be applied in material science to create materials with enhanced properties, such as increased thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
Anti-Rotavirus Activities
Research has indicated that isoindolin-1-ones can exhibit high anti-rotavirus activity, suggesting that 6-(Trifluoromethyl)isoindolin-1-one could be a candidate for treating rotavirus infections .
Synthetic Methodology Research
The compound is also valuable in synthetic methodology research, where it can serve as a model for studying new synthetic pathways and reactions involving the trifluoromethyl group .
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISEIJOJZALPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoindolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

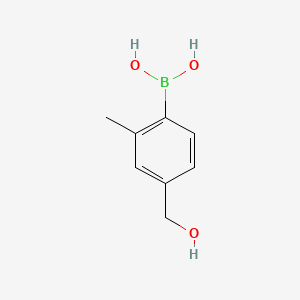
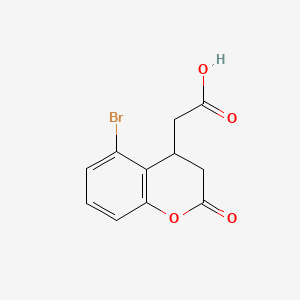
![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

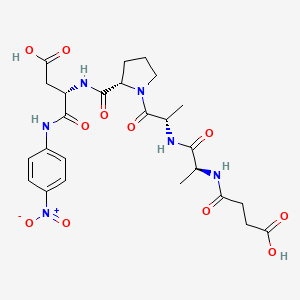
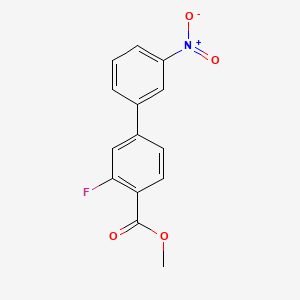
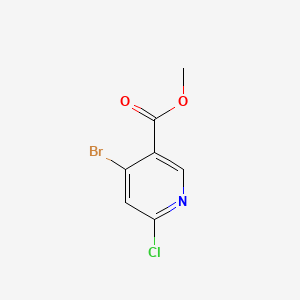
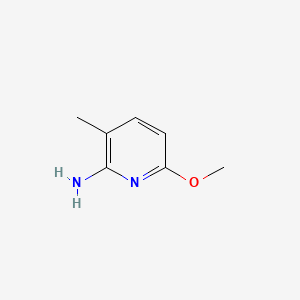
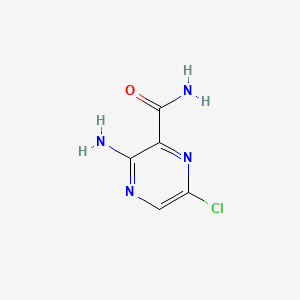
![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

